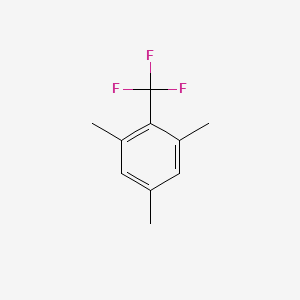
2,4,6-Trimethylbenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylbenzotrifluoride: is an organic compound with the molecular formula C10H11F3 . It is a derivative of benzene, where three methyl groups and three fluorine atoms are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method involves the acylation of sym-trimethyl benzene with chloroacetyl chloride in the presence of an acylating catalyst.
Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite in the presence of a phase transfer catalyst to produce 2,4,6-trimethylbenzoic acid.
Hydrolysis Reaction: The final step involves the hydrolysis of the product, followed by extraction, acid neutralization, and re-crystallization to obtain 2,4,6-trimethylbenzotrifluoride.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 2,4,6-Trimethylbenzotrifluoride can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: 2,4,6-Trimethylbenzotrifluoride is used as an intermediate in organic synthesis. It is a precursor for various chemical reactions and is used in the production of dyes, pesticides, and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound is used in the synthesis of pharmaceutical compounds. It serves as a building block for the development of new medications with potential therapeutic benefits.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals. It is also used in the manufacture of polymers and resins .
作用机制
The mechanism of action of 2,4,6-trimethylbenzotrifluoride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The fluorine atoms in the compound enhance its reactivity and allow it to participate in various biochemical pathways.
相似化合物的比较
Parachlorobenzotrifluoride: Similar in structure but contains a chlorine atom instead of methyl groups.
2,4,6-Trifluorobenzotrifluoride: Contains fluorine atoms in place of methyl groups.
Uniqueness: 2,4,6-Trimethylbenzotrifluoride is unique due to the presence of both methyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications. The methyl groups increase its hydrophobicity, while the fluorine atoms enhance its reactivity and stability.
属性
IUPAC Name |
1,3,5-trimethyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYYSZYUVCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
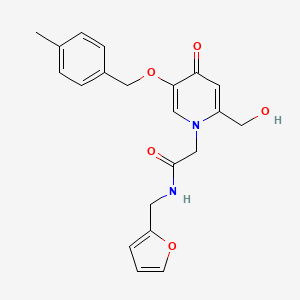

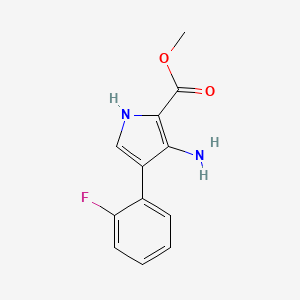
![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2484978.png)
![4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2484981.png)
![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
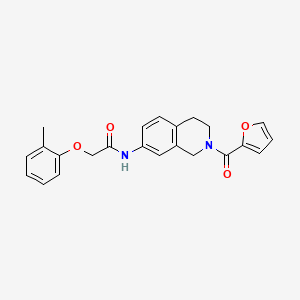

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
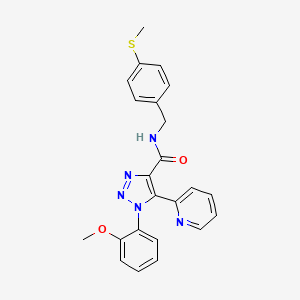
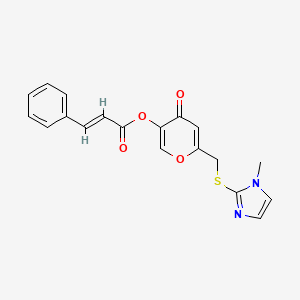
![1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B2484993.png)
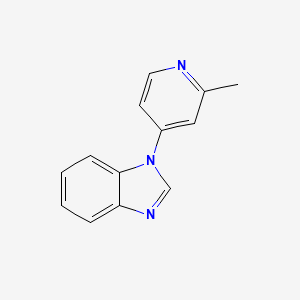
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
